![molecular formula C16H18N6O2S2 B6542659 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(thiophene-2-sulfonyl)piperazine CAS No. 1040641-50-6](/img/structure/B6542659.png)
1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(thiophene-2-sulfonyl)piperazine
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Overview
Description
1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(thiophene-2-sulfonyl)piperazine is a complex organic compound characterized by its unique structure, which includes a triazolo[4,3-b]pyridazine core, a cyclopropyl group, and a thiophene-2-sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The cyclopropyl group can be introduced through cyclopropanation reactions, while the thiophene-2-sulfonyl moiety is often added via sulfonation reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding sulfoxides or sulfones, while reduction reactions can produce reduced derivatives.
Scientific Research Applications
Biological Activities
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Antitumor Activity
- Recent studies have highlighted the potential of triazolo-pyridazine derivatives in cancer therapy. For instance, compounds similar to the target compound have shown significant anti-tumor activity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with low IC50 values, indicating potent efficacy .
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Kinase Inhibition
- The compound is being investigated for its ability to inhibit specific kinases, including c-Met kinase. Inhibitors of c-Met are crucial in cancer treatment as they play a role in tumor growth and metastasis. The triazolo-pyridazine derivatives have demonstrated nanomolar inhibition levels against c-Met, suggesting their potential as targeted cancer therapies .
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Neuropharmacological Effects
- There is growing interest in the neuropharmacological applications of piperazine derivatives. Compounds with similar structures have been studied for their effects on neurotransmitter systems and potential use in treating neurological disorders such as anxiety and depression.
Case Study 1: Anti-Cancer Efficacy
A study conducted on a series of triazolo-pyridazine derivatives assessed their cytotoxic effects on A549, MCF-7, and HeLa cells. The most promising derivative exhibited IC50 values of 0.83 μM for A549, 0.15 μM for MCF-7, and 2.85 μM for HeLa cells. This study utilized various assays including AO fluorescence staining and Annexin V-FITC/PI staining to confirm apoptosis induction in cancer cells .
Case Study 2: Kinase Inhibition Assays
In another investigation focused on kinase inhibition, derivatives analogous to the target compound were screened against c-Met kinase. The results indicated that certain compounds achieved IC50 values as low as 48 nM, establishing them as strong candidates for further development as anticancer agents targeting the c-Met pathway .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
This compound is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Triazolo[4,3-b]pyridazine derivatives: These compounds share the triazolo[4,3-b]pyridazine core but may have different substituents.
Thiophene-2-sulfonyl derivatives: These compounds contain the thiophene-2-sulfonyl moiety but differ in their core structures.
Biological Activity
The compound 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(thiophene-2-sulfonyl)piperazine is a heterocyclic organic compound that has garnered attention for its potential biological activities. With a molecular formula of C12H16N6 and a molar mass of 244.3 g/mol, this compound is characterized by its unique structural features, which include a triazolo-pyridazine core and a piperazine moiety.
The compound possesses several notable chemical properties:
- Molecular Formula : C12H16N6
- Molar Mass : 244.3 g/mol
- Density : Approximately 1.60 g/cm³ (predicted)
- pKa : 8.37 (predicted) .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the triazolo and pyridazine rings suggests potential activity against enzymes and receptors involved in various cellular processes.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of triazolo-pyridazines have been shown to inhibit the growth of various bacterial strains and fungi, suggesting that this compound may also possess similar capabilities .
Antiviral Activity
Compounds in the same class have been evaluated for their antiviral properties, particularly against viral replication mechanisms. The inhibition of specific enzymes related to viral life cycles has been noted in related compounds, indicating a potential pathway for therapeutic application in viral infections .
Anticancer Activity
Research on related piperazine derivatives has highlighted their potential as anticancer agents. These compounds often target specific pathways involved in cell proliferation and apoptosis. The unique structure of this compound may enhance its efficacy against cancer cell lines by modulating key signaling pathways .
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several triazole derivatives against common pathogens. The results indicated that compounds with similar structures demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria .
- Antiviral Screening : In vitro assays conducted on triazole-pyridazine derivatives revealed promising results in inhibiting viral replication in cell cultures infected with influenza virus. The mechanism was linked to the inhibition of viral polymerase activity .
- Anticancer Studies : A series of piperazine derivatives were assessed for their cytotoxic effects on various cancer cell lines. Results showed that certain derivatives led to apoptosis in cancer cells through caspase activation pathways .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-cyclopropyl-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S2/c23-26(24,15-2-1-11-25-15)21-9-7-20(8-10-21)14-6-5-13-17-18-16(12-3-4-12)22(13)19-14/h1-2,5-6,11-12H,3-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTDGNYWSFJOQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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